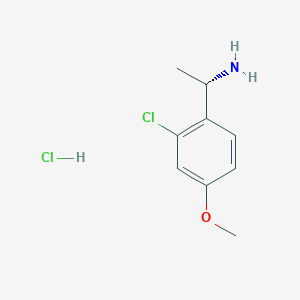![molecular formula C13H14O B6163919 6-phenylspiro[3.3]heptan-2-one CAS No. 196514-03-1](/img/new.no-structure.jpg)
6-phenylspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylspiro[3.3]heptan-2-one is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol It features a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylspiro[3.3]heptan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a phenyl group and a suitable cycloalkane can undergo cyclization in the presence of a strong acid or base to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phenylspiro[3.3]heptane-2,3-dione.
Reduction: Formation of 6-phenylspiro[3.3]heptan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
6-Phenylspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-phenylspiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylspiro[3.3]heptane-2,3-dione
- 6-Phenylspiro[3.3]heptan-2-ol
- Spiro[3.3]heptane derivatives
Uniqueness
6-Phenylspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
196514-03-1 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



